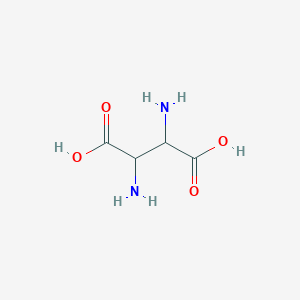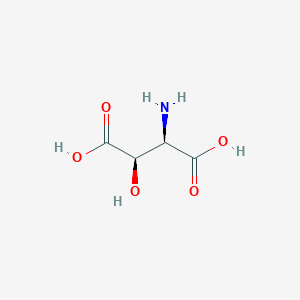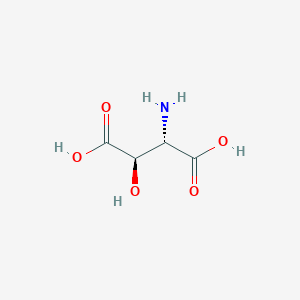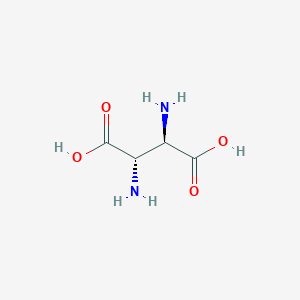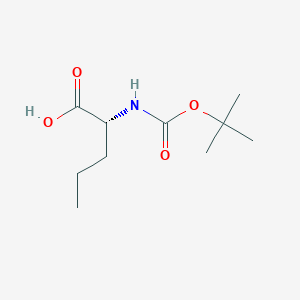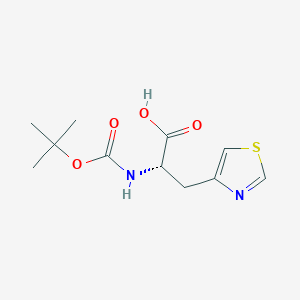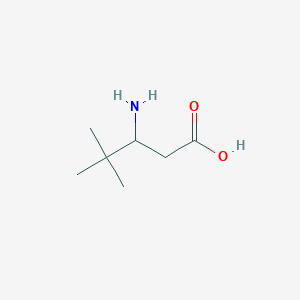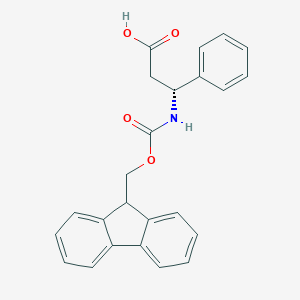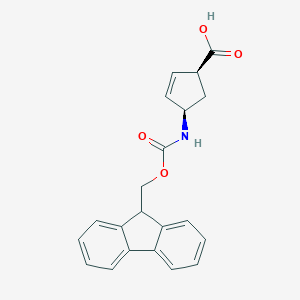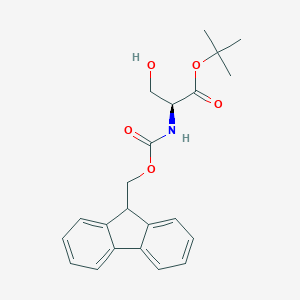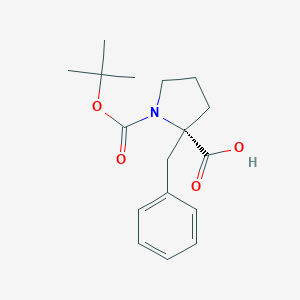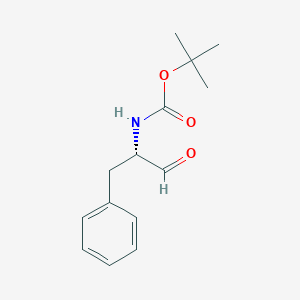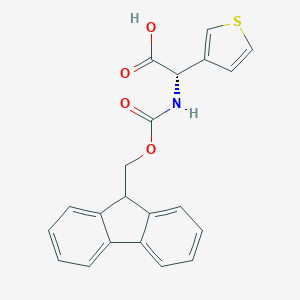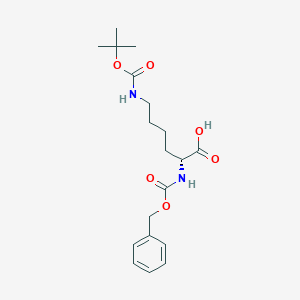
Z-D-Lys(Boc)-OH
描述
Z-D-Lys(Boc)-OH: is a derivative of lysine, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The “Z” group refers to the benzyloxycarbonyl group, and the “Boc” group refers to the tert-butyloxycarbonyl group. These protective groups are crucial in organic synthesis, particularly in the preparation of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Lys(Boc)-OH typically involves the protection of the amino and carboxyl groups of lysine. The process begins with the protection of the ε-amino group of lysine with the benzyloxycarbonyl (Z) group. This is followed by the protection of the α-amino group with the tert-butyloxycarbonyl (Boc) group. The final product, this compound, is obtained after the selective deprotection of the carboxyl group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protective groups and the purification of the final product. The use of automated systems ensures high purity and yield of the compound.
化学反应分析
Types of Reactions:
Substitution Reactions: Z-D-Lys(Boc)-OH can undergo substitution reactions where the protective groups are replaced by other functional groups.
Deprotection Reactions: The Boc and Z groups can be removed under acidic or basic conditions, respectively, to yield the free lysine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Deprotection Reactions: Trifluoroacetic acid is commonly used for the removal of the Boc group, while hydrogenation is used for the removal of the Z group.
Major Products Formed:
Substitution Reactions: The major products are the substituted lysine derivatives.
Deprotection Reactions: The major product is the free lysine derivative.
科学研究应用
Chemistry: Z-D-Lys(Boc)-OH is widely used in the synthesis of peptides and proteins. Its protective groups allow for the selective modification of lysine residues, which is crucial in the preparation of complex peptides.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs.
Medicine: this compound is used in the development of peptide therapeutics. Its protective groups allow for the selective modification of lysine residues, which is crucial in the preparation of peptide drugs.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its protective groups allow for the selective modification of lysine residues, which is crucial in the preparation of peptide drugs.
作用机制
The mechanism of action of Z-D-Lys(Boc)-OH involves the selective protection and deprotection of the amino and carboxyl groups of lysine. The protective groups prevent unwanted side reactions during the synthesis process, allowing for the selective modification of lysine residues. The molecular targets and pathways involved in the mechanism of action of this compound are primarily related to its use in peptide synthesis.
相似化合物的比较
Z-Lys(Boc)-OH: Similar to Z-D-Lys(Boc)-OH, but with a different stereochemistry.
Boc-Lys(Z)-OH: Similar to this compound, but with the protective groups in different positions.
Fmoc-Lys(Boc)-OH: Similar to this compound, but with a different protective group (Fmoc).
Uniqueness: this compound is unique due to its specific combination of protective groups and stereochemistry. This combination allows for the selective modification of lysine residues, which is crucial in the preparation of complex peptides and proteins.
属性
IUPAC Name |
(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSBKEOCHROEGX-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428486 | |
| Record name | Z-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66845-42-9 | |
| Record name | Z-D-Lys(Boc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


